molecular formula C10H8N2O3S B2377242 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 14731-89-6

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2377242
CAS No.: 14731-89-6
M. Wt: 236.25
InChI Key: JFIWJXUSTARLNY-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a benzodioxole moiety linked to an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

    Cyclization: Carbon disulfide and a base such as potassium hydroxide.

Major Products

    Oxidation: Disulfides.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

    Cyclization: The target oxadiazole compound.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with cellular targets that are crucial for cancer cell survival. It may inhibit specific enzymes or disrupt cellular pathways, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and its derivatives.

    Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thione and its analogs.

Uniqueness

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of the benzodioxole and oxadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable structure for medicinal chemistry research .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWJXUSTARLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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